4-(Difluoromethyl)-N-methylaniline
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Overview
Description
4-(Difluoromethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a difluoromethyl group (-CF2H) attached to the para position of the aniline ring, with a methyl group (-CH3) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-methylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. For example, the reaction of aniline with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium hydroxide (KOH) can yield the desired product . Another approach involves the use of difluoromethylation reagents such as difluoromethyl sulfonium salts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(Difluoromethyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-N-methylaniline: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Fluoromethyl)-N-methylaniline: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
4-(Methyl)-N-methylaniline: Lacks the fluorine atoms, containing only a methyl group (-CH3).
Uniqueness
4-(Difluoromethyl)-N-methylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3 |
InChI Key |
OXSNWNQKMAYCGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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